An In-depth Technical Guide to Cyclo(-Ala-Ala): Chemical Properties and Structure
An In-depth Technical Guide to Cyclo(-Ala-Ala): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules.[1] Composed of two L-alanine residues, this simple yet conformationally constrained scaffold has garnered significant attention in various scientific fields, including medicinal chemistry, drug discovery, and materials science. Its inherent stability against proteolytic degradation, a common challenge with linear peptides, makes it an attractive backbone for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of Cyclo(-Ala-Ala), with a focus on experimental protocols and data presentation to aid researchers in their scientific endeavors.
Chemical Properties and Structure
Cyclo(-Ala-Ala) is a white solid with a defined chemical and physical profile.[3] Its structure is characterized by a six-membered ring containing two amide bonds, with two methyl groups as side chains.[2]
Physicochemical Properties
The key physicochemical properties of Cyclo(-Ala-Ala) are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5845-61-4 | [1] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 282-282.5 °C | [4] |
| Boiling Point | 453.0 ± 38.0 °C (Predicted) | [4] |
| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.97 ± 0.60 (Predicted) | [4] |
| Storage Temperature | -15°C | [4] |
| SMILES Notation | C[C@@H]1NC(=O)--INVALID-LINK--NC1=O | [2] |
| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | [1] |
Structural Characteristics
The diketopiperazine ring of Cyclo(-Ala-Ala) adopts a nearly planar conformation, which is stabilized by intramolecular hydrogen bonding.[2] This rigid structure is a hallmark of DKPs and contributes to their exceptional resistance to enzymatic degradation by proteases.[2]
Crystal Structure: The crystal system for Cyclo(-L-Ala-L-Ala) has been reported as monoclinic.[2] Detailed crystallographic data provides insights into the precise bond lengths, bond angles, and spatial arrangement of the atoms within the crystal lattice.
Spectroscopic Data
Mass Spectrometry (MS): The fragmentation of Cyclo(-Ala-Ala) and other cyclic dipeptides has been studied using various mass spectrometry techniques. The fragmentation pathways are influenced by the substituents on the diketopiperazine ring.[5] Photoionization and photofragmentation studies of Cyclo(-Ala-Ala) have shown that fragmentation often initiates with the opening of the ring through C-C bond cleavage, followed by the release of neutral moieties like CO or HNCO.[6]
Synthesis of Cyclo(-Ala-Ala)
Cyclo(-Ala-Ala) can be synthesized through several methods, including solid-phase, solution-phase, and enzymatic approaches.
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is a widely used method for preparing cyclic dipeptides due to its efficiency and ease of purification.[6]
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (DCM) in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected L-alanine (Fmoc-L-Ala-OH) to the resin using a coupling agent (e.g., DIC/HOBt or HATU) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound alanine using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-L-Ala-OH to the deprotected N-terminus of the resin-bound alanine using a coupling agent.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the dipeptide-resin.
-
Cyclization and Cleavage: Induce cyclization and cleavage from the resin by treating the dipeptide-resin with a mild acid (e.g., 1% TFA in DCM) or by heating in a high-boiling point solvent. This step simultaneously forms the diketopiperazine ring and releases the product into the solution.
-
Purification: Purify the crude Cyclo(-Ala-Ala) from the cleavage solution using techniques such as precipitation with cold diethyl ether followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized product using mass spectrometry and NMR spectroscopy.
Figure 1. Workflow for the solid-phase synthesis of Cyclo(-Ala-Ala).
Solution-Phase Synthesis
Solution-phase synthesis involves the coupling of amino acids in a solvent, followed by intramolecular cyclization.
This is a general procedure that may require optimization.
-
Dipeptide Formation: Synthesize the linear dipeptide L-alanyl-L-alanine using standard peptide coupling methods (e.g., using protected alanine derivatives and a coupling reagent like DCC or EDC).
-
Deprotection: Remove the protecting groups from the N- and C-termini of the linear dipeptide.
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide. This can be achieved by heating the dipeptide in a high-boiling point solvent (e.g., ethylene glycol) to promote dehydration and ring closure.
-
Purification: Purify the resulting Cyclo(-Ala-Ala) by recrystallization or chromatography.
Enzymatic Synthesis
Enzymatic synthesis offers a green and stereospecific route to diketopiperazines. Cyclodipeptide synthases (CDPSs) are enzymes that can catalyze the formation of the DKP ring from aminoacyl-tRNAs.[2]
This is a conceptual outline, as specific protocols depend on the chosen enzyme and expression system.
-
Enzyme Production: Express and purify a suitable cyclodipeptide synthase that accepts L-alanine as a substrate.
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, L-alanine, ATP, and other necessary cofactors in an appropriate buffer.
-
Incubation: Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme's activity.
-
Product Isolation: Stop the reaction and isolate the Cyclo(-Ala-Ala) from the reaction mixture using extraction and chromatographic techniques.
Biological Activities and Potential Applications
Cyclo(-Ala-Ala) and other diketopiperazines exhibit a wide range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for Cyclo(-Ala-Ala) is not extensively reported, other cyclic dipeptides have demonstrated significant antimicrobial properties. The mechanism of action is often attributed to the disruption of bacterial cell-to-cell communication systems known as quorum sensing.[7]
Table of Antimicrobial Activity for Structurally Related Cyclic Dipeptides
| Cyclic Dipeptide | Test Organism | MIC (µg/mL) | Reference(s) |
| Cyclo(L-Pro-D-Arg) | Klebsiella pneumoniae | 1 | [8] |
| Cyclo(Pro-Trp) | Escherichia coli | >100 | [9] |
| Cyclo(Phe-Pro) | Staphylococcus aureus | >100 | [9] |
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of Cyclo(-Ala-Ala) in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 2. Experimental workflow for antimicrobial susceptibility testing.
Neuroprotective Effects
Table of Neuroprotective Activity for a Model Diketopiperazine
| Compound | Assay Model | EC50 (µM) | Maximal Activity (% Neuroprotection) | Reference(s) |
| HomoBisNitrone (HBN) 6 | O/R in SH-SY5Y cells | 14.39 ± 2.62 | 81.21 ± 14.39 | [10] |
Note: Data for a representative neuroprotective compound is shown as a reference.
Based on studies of other cyclic dipeptides, the neuroprotective effects of Cyclo(-Ala-Ala) may be mediated through the modulation of key signaling pathways involved in cell survival and inflammation. A proposed pathway could involve the activation of pro-survival kinases and the inhibition of pro-inflammatory mediators.
Figure 3. Proposed neuroprotective signaling pathway of Cyclo(-Ala-Ala).
Immunomodulatory Effects
Cyclic dipeptides have been shown to modulate the immune response, including the production of cytokines.[11] This activity suggests their potential use in the treatment of inflammatory and autoimmune diseases. The immunomodulatory effects are likely mediated through interactions with various signaling pathways within immune cells.
Conclusion
Cyclo(-Ala-Ala) is a fundamental cyclic dipeptide with a unique combination of structural stability and potential for diverse biological activities. Its straightforward synthesis and conformationally rigid scaffold make it an excellent starting point for the design and development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological potential, along with detailed experimental protocols and data presentation to support further research in this exciting area. While more quantitative data on the specific biological activities of Cyclo(-Ala-Ala) are needed, the information on related diketopiperazines provides a strong rationale for its continued investigation as a promising molecule in drug discovery and development.
References
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. orientjchem.org [orientjchem.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of cytokine production by cyclic adenosine monophosphate analogs in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron and ion spectroscopy of the cyclo-alanine–alanine dipeptide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05811H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential cytokine modulation and T cell activation by two distinct classes of thalidomide analogues that are potent inhibitors of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
